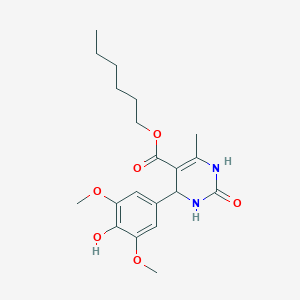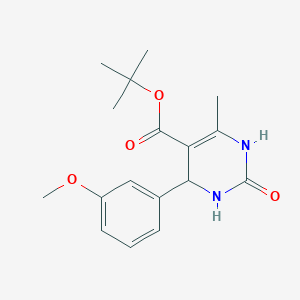![molecular formula C24H24N4O3S2 B11629934 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629934.png)
2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-4-[2-(乙硫基)-3-噻吩基]-7,7-二甲基-1-(4-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉腈是一种复杂的 有机化合物,属于喹啉家族。该化合物以其独特的结构为特征,包括喹啉核心、噻吩基和各种官能团,例如氨基、硝基和氰基。
准备方法
2-氨基-4-[2-(乙硫基)-3-噻吩基]-7,7-二甲基-1-(4-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉腈的合成通常涉及多步有机反应。一种常见的合成路线包括在受控条件下缩合合适的起始原料。例如,反应可能涉及使用乙硫基衍生物和噻吩基化合物,随后进行环化和官能团修饰。工业生产方法可能会采用类似的合成路线,但规模更大,并针对产量和纯度进行了优化。
化学反应分析
该化合物可以发生各种化学反应,包括:
氧化: 在特定条件下,噻吩基和乙硫基可以被氧化,从而形成亚砜或砜。
还原: 硝基可以在催化剂存在下用氢气等还原剂还原为氨基。
取代: 氨基和氰基可以参与亲核取代反应,从而允许引入不同的取代基。这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如钯碳)和亲核试剂(如胺或醇)。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
2-氨基-4-[2-(乙硫基)-3-噻吩基]-7,7-二甲基-1-(4-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉腈在科学研究中有多种应用:
作用机制
该化合物发挥作用的机制涉及与酶和受体等分子靶标的相互作用。例如,其抗菌活性可能是由于其抑制细菌酶的能力,而其抗癌特性可能与其与DNA或细胞蛋白的相互作用有关。硝基和氰基等官能团的存在允许与这些靶标特异性结合,从而导致观察到的生物学效应 .
相似化合物的比较
类似的化合物包括其他喹啉衍生物,例如2-氨基-4-苯基喹啉-3-腈和2-氨基-4-(4-羟基苯基)喹啉-3-腈。与这些化合物相比,2-氨基-4-[2-(乙硫基)-3-噻吩基]-7,7-二甲基-1-(4-硝基苯基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉腈由于存在乙硫基和噻吩基,使其具有独特的化学和生物学特性 .
属性
分子式 |
C24H24N4O3S2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-23-16(9-10-33-23)20-17(13-25)22(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3 |
InChI 键 |
BGKXJWNPWZWYCK-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11629885.png)
![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629904.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11629908.png)
![2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629925.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
![2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629929.png)
![(5Z)-1-(3-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11629940.png)
